N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide
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Overview
Description
N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine rings. These rings can be synthesized through various methods, including cyclization reactions and hydrogenation of precursor compounds . The final step involves the sulfonylation of the phenyl ring and subsequent coupling with the piperidine carboxamide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Scientific Research Applications
N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic effects, including its role as an inhibitor or modulator of specific biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring are also widely studied for their pharmacological properties
Uniqueness
N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide stands out due to its combined pyrrolidine and piperidine rings, which provide a unique scaffold for interacting with biological targets.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(18-10-2-1-3-11-18)17-14-6-8-15(9-7-14)23(21,22)19-12-4-5-13-19/h6-9H,1-5,10-13H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZWVKJHOOIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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